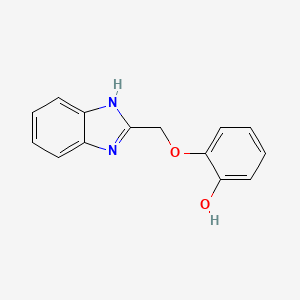

2-(1H-benzimidazol-2-ylmethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-12-7-3-4-8-13(12)18-9-14-15-10-5-1-2-6-11(10)16-14/h1-8,17H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWXPSUAGPROBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Benzimidazol 2 Ylmethoxy Phenol and Its Structural Analogs

Retrosynthetic Analysis of the Target Compound's Bridged Architecture

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections that correspond to reliable chemical reactions. amazonaws.com For 2-(1H-benzimidazol-2-ylmethoxy)phenol, two primary retrosynthetic disconnections are considered, focusing on the key bonds that form the bridged architecture.

Route A: Disconnection of the Benzimidazole (B57391) Ring

This approach involves the disconnection of the C-N bonds within the benzimidazole ring. This leads to o-phenylenediamine (B120857) and 2-(2-hydroxyphenoxy)acetic acid as the key synthons. This strategy is based on the well-established Phillips condensation reaction, which forms the benzimidazole ring from an o-phenylenediamine and a carboxylic acid. hilarispublisher.comadichemistry.com

Route B: Disconnection of the Ether Linkage

An alternative disconnection targets the C-O bond of the ether bridge. This leads to two key fragments: 2-(chloromethyl)-1H-benzimidazole and catechol (1,2-dihydroxybenzene). This pathway relies on the Williamson ether synthesis, a fundamental method for forming ethers from an alkoxide and an alkyl halide. wvu.eduyoutube.commasterorganicchemistry.com

Conventional Solution-Phase Synthesis Approaches

Conventional synthesis in solution remains the most common approach for preparing benzimidazole derivatives, offering versatility and scalability.

Condensation Reactions for the Benzimidazole Core Formation

The Phillips condensation reaction is a cornerstone of benzimidazole synthesis. adichemistry.com It involves the reaction of an o-phenylenediamine with a carboxylic acid, often in the presence of a mineral acid like hydrochloric acid, which catalyzes the condensation and subsequent cyclization. hilarispublisher.com

For the synthesis of the target compound's analogs, o-phenylenediamine is reacted with a substituted phenoxyacetic acid. The reaction is typically carried out by heating the reactants in a suitable solvent. hilarispublisher.com The use of dilute mineral acids can facilitate the reaction at lower temperatures. adichemistry.com

Table 1: Examples of Phillips Condensation for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carboxylic Acid Derivative | Product | Reference |

| o-Phenylenediamine | 2-(2-hydroxyphenoxy)acetic acid | This compound | hilarispublisher.com (analog) |

| o-Phenylenediamine | Acetic Acid | 2-Methyl-1H-benzimidazole | adichemistry.com |

| Benzene-1,2-diamine | Benzoic Acid | 2-Phenyl-1H-benzimidazole | japsonline.com |

This table presents examples of the Phillips condensation for the synthesis of various benzimidazole derivatives.

Etherification Strategies for the Introduction of the Methoxy (B1213986) Linker

The Williamson ether synthesis is a widely used and effective method for forming ether linkages. wvu.eduyoutube.commasterorganicchemistry.com This SN2 reaction involves a nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, this strategy can be implemented in two ways:

Reaction of 2-(chloromethyl)-1H-benzimidazole with a phenol (B47542): This is a common approach where the pre-formed 2-(chloromethyl)-1H-benzimidazole acts as the electrophile. The phenol is deprotonated with a base, such as potassium carbonate, to form the nucleophilic phenoxide, which then displaces the chloride. researchgate.net

Reaction of a phenol with a chloroacetic acid derivative followed by condensation: This involves first synthesizing the required phenoxyacetic acid via a Williamson ether synthesis between a phenol and a salt of chloroacetic acid. The resulting acid is then condensed with o-phenylenediamine as described in section 2.2.1. hilarispublisher.com

The choice of a strong base is crucial for the deprotonation of the phenol, and polar aprotic solvents can enhance the reaction rate. hilarispublisher.com

Multi-Step Synthesis Pathways and Optimization

A common two-step pathway involves:

Synthesis of the phenoxyacetic acid: The etherification of a phenol with monochloroacetic acid in the presence of a strong base. hilarispublisher.com

Phillips condensation: The subsequent reaction of the synthesized phenoxyacetic acid with o-phenylenediamine. hilarispublisher.com

Alternatively, a pathway involving the initial formation of the benzimidazole core can be employed:

Synthesis of (1H-benzimidazol-2-yl)methanol: This can be achieved by the reaction of o-phenylenediamine with glycolic acid. nih.gov

Chlorination: The conversion of the hydroxyl group of (1H-benzimidazol-2-yl)methanol to a chloromethyl group using a chlorinating agent like thionyl chloride. nih.gov

Williamson ether synthesis: The final etherification with the desired phenol. researchgate.net

Optimization of these pathways involves screening different solvents, bases, reaction times, and temperatures to maximize the yield and purity of the product at each stage. rsc.org

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques employing catalysts are increasingly being explored.

Catalyst-Mediated Synthesis (e.g., Metal-Catalyzed Coupling, Organocatalysis)

Various catalysts have been developed to promote the synthesis of the benzimidazole core.

Metal-Catalyzed Synthesis: A wide range of metal catalysts, including those based on iron, youtube.com copper, semanticscholar.org and gold, researchgate.net have been shown to be effective for the condensation of o-phenylenediamines with aldehydes or carboxylic acids. These catalysts can lead to milder reaction conditions and improved yields. For instance, Fe(III) porphyrin complexes have been used to catalyze the one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. youtube.com Copper(II) hydroxide (B78521) has also been used as an efficient solid catalyst for the synthesis of 2-substituted benzimidazoles. semanticscholar.org

Organocatalysis: Organocatalysis offers a metal-free alternative for benzimidazole synthesis. Chiral phosphoric acids have been used as organocatalysts for the atroposelective construction of axially chiral N-aryl benzimidazoles. researchgate.net Furthermore, various amines have been evaluated as organocatalysts for stereoselective reactions involving benzimidazole derivatives. researchgate.net While not directly applied to the ether linkage formation in the target compound, these catalytic methods are highly relevant for the efficient synthesis of the benzimidazole precursors.

Green Chemistry Approaches (e.g., Solvent-Free, Microwave-Assisted Synthesis)

The pursuit of environmentally benign chemical processes has led to the development of green chemistry approaches for the synthesis of benzimidazole derivatives, which can be adapted for the preparation of this compound. These methods, including solvent-free and microwave-assisted techniques, offer significant advantages over conventional procedures by reducing reaction times, increasing yields, and minimizing the use of hazardous organic solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. mdpi.com The synthesis of benzimidazole ethers can be efficiently achieved using this technology. A plausible microwave-assisted route to this compound involves the Williamson ether synthesis. This would typically start with 2-(chloromethyl)-1H-benzimidazole and catechol.

The reaction can be carried out in a minimal amount of a high-boiling point, polar solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the catechol. The mixture is then subjected to microwave irradiation for a short period (e.g., 4-10 minutes) at a controlled temperature. mdpi.comumich.edu This method significantly reduces the reaction time compared to conventional heating, which might take several hours. Some protocols have successfully employed solid-supported catalysts like montmorillonite (B579905) K-10, which can be filtered off after the reaction, simplifying purification and further enhancing the green credentials of the synthesis. umich.edu Research on related structures has demonstrated that this microwave-assisted approach is effective for coupling 2-chloromethyl benzimidazoles with various nucleophiles. nih.govscilit.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry. For the synthesis of benzimidazole derivatives, these methods often involve grinding the reactants together, sometimes with a solid support or catalyst, and heating. researchgate.net A solvent-free approach for synthesizing this compound could be adapted from reported syntheses of similar structures. clockss.org

For instance, 2-(chloromethyl)-1H-benzimidazole, catechol, and a solid base like anhydrous potassium carbonate could be intimately mixed or ground together. The solid mixture would then be heated, potentially under microwave irradiation to provide efficient energy transfer, until the reaction is complete as monitored by thin-layer chromatography (TLC). umich.eduresearchgate.net The absence of a solvent minimizes waste and eliminates the need for costly and energy-intensive solvent removal steps. Research on related Mannich bases has shown that heating a cyclic aminal with various phenols at 150°C under solvent-free conditions yields the desired products in good yields. clockss.org This demonstrates the feasibility of conducting such condensations without a liquid medium.

The table below summarizes representative conditions for green chemistry approaches applicable to the synthesis of the target compound and its analogs.

| Approach | Reactants | Catalyst/Base | Conditions | Advantages |

| Microwave-Assisted | 2-(chloromethyl)-1H-benzimidazole, Catechol | K₂CO₃, Montmorillonite K-10 | DMF, Microwave Irradiation (e.g., 160W, 4-10 min) | Rapid reaction times, high yields, operational simplicity. mdpi.comumich.edu |

| Solvent-Free | 2-(chloromethyl)-1H-benzimidazole, Catechol | K₂CO₃ (solid) | Grinding, Heating (e.g., 130-150°C) | Eliminates solvent waste, simplified work-up, reduced environmental impact. researchgate.netclockss.org |

Synthesis of Mechanistic Probes and Chemically Modified Derivatives

To investigate reaction mechanisms and explore structure-property relationships, the synthesis of specifically designed analogs of this compound is essential. This includes preparing positional isomers and introducing a variety of substituents onto the aromatic rings.

The biological activity and physicochemical properties of this compound can be significantly influenced by the relative positions of the hydroxyl and benzimidazolylmethoxy groups on the phenol ring. Synthesizing positional isomers is key to understanding these effects. The primary synthetic route would involve a Williamson ether synthesis, using the appropriate dihydroxybenzene isomer as the starting material.

Synthesis of 3-(1H-benzimidazol-2-ylmethoxy)phenol: To obtain this meta-isomer, 2-(chloromethyl)-1H-benzimidazole is reacted with resorcinol (B1680541) (1,3-dihydroxybenzene). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF, with a base such as potassium carbonate to facilitate the deprotonation of one of the hydroxyl groups of resorcinol. Careful control of stoichiometry (using a 1:1 molar ratio) is important to favor mono-alkylation over di-alkylation.

Synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenol: The synthesis of the para-isomer is achieved by reacting 2-(chloromethyl)-1H-benzimidazole with hydroquinone (B1673460) (1,4-dihydroxybenzene). Similar to the synthesis of the meta-isomer, the reaction is performed in the presence of a base in a suitable solvent. A related compound, 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol, was synthesized via a condensation reaction between 1,2-diaminobenzene and 4-hydroxyphenylacetic acid, indicating alternative routes to positional isomers are also viable. researchgate.net

The table below outlines the key starting materials for the synthesis of these positional isomers.

| Target Compound | Key Phenolic Reactant | Structure of Phenolic Reactant |

| This compound | Catechol (1,2-dihydroxybenzene) | |

| 3-(1H-benzimidazol-2-ylmethoxy)phenol | Resorcinol (1,3-dihydroxybenzene) | |

| 4-(1H-benzimidazol-2-ylmethoxy)phenol | Hydroquinone (1,4-dihydroxybenzene) |

To conduct thorough structure-property relationship (SPR) studies, derivatives of this compound with various substituents on both the benzimidazole and the phenol rings are synthesized. These modifications allow for the systematic evaluation of how electronic and steric factors influence the molecule's characteristics.

Substitution on the Benzimidazole Ring:

Substituents can be introduced on the benzene (B151609) ring of the benzimidazole moiety by starting with an appropriately substituted o-phenylenediamine. For example, using 4,5-dichloro-1,2-phenylenediamine or 4,5-dimethyl-1,2-phenylenediamine in the initial benzimidazole synthesis will yield a chlorinated or methylated benzimidazole core, respectively. This core can then be elaborated to the final target molecule. Studies on 2-(chloromethyl)-1H-benzimidazole derivatives show that introducing halo-substituents at the 5-position can significantly impact biological activity. mdpi.com

Substitution on the Phenol Ring:

Modifications to the phenol ring are typically achieved by using a substituted catechol in the Williamson ether synthesis step with 2-(chloromethyl)-1H-benzimidazole. A wide variety of substituted catechols are commercially available or can be readily synthesized, allowing for the introduction of groups such as alkyl, alkoxy, nitro, or halogen. For example, reacting 4-methylcatechol (B155104) or 4-chlorocatechol (B124253) would yield the corresponding methyl- or chloro-substituted derivatives of this compound.

The following table presents examples of substituted derivatives and the rationale for their synthesis in the context of SPR studies.

| Substitution Position | Substituent | Starting Material Example | Rationale for SPR Studies |

| Benzimidazole Ring (e.g., C5/C6) | -Cl (Chloro) | 4,5-dichloro-1,2-phenylenediamine | Investigate the effect of electron-withdrawing groups on electronic properties and biological activity. mdpi.com |

| Benzimidazole Ring (e.g., C5/C6) | -NO₂ (Nitro) | 4-nitro-o-phenylenediamine | Study the impact of strong electron-withdrawing groups on acidity and receptor interactions. nih.gov |

| Phenol Ring (e.g., C4) | -CH₃ (Methyl) | 4-methylcatechol | Examine the influence of electron-donating and lipophilic groups. researchgate.net |

| Phenol Ring (e.g., C4) | -Cl (Chloro) | 4-chlorocatechol | Assess the role of halogens (electronegativity, size) in molecular interactions. nih.gov |

| Phenol Ring (e.g., C4) | -OCH₃ (Methoxy) | 4-methoxycatechol (4-hydroxyguaiacol) | Evaluate the effect of a strong electron-donating group on the phenol's properties. researchgate.net |

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Data not available in the searched sources.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure based on its fragmentation pattern upon ionization. Data not available in the searched sources.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule (typically π→π* and n→π* for conjugated systems) and provides information about the extent of conjugation. Data not available in the searched sources.

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Three-Dimensional Geometry

Without experimental crystallographic data, the precise bond lengths, bond angles, and torsion angles that define the molecule's three-dimensional shape remain undetermined.

Analysis of Intramolecular Hydrogen Bonding and Conformational Locks

While intramolecular hydrogen bonding is plausible, its existence, geometry (e.g., bond distances and angles), and influence on the molecular conformation cannot be confirmed or analyzed without diffraction data.

Elucidation of Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonding, π-π Stacking)

A definitive analysis of the specific intermolecular forces, such as the nature of hydrogen bonding networks and the presence or geometry of π-π stacking interactions that govern the crystal lattice, is not possible.

Characterization of Crystal Packing Arrangements and Supramolecular Networks

The arrangement of molecules within the crystal and the resulting supramolecular architecture are unknown in the absence of a solved crystal structure.

Studies on Polymorphism and Co-crystallization

No published studies on different crystalline forms (polymorphs) or co-crystals of 2-(1H-benzimidazol-2-ylmethoxy)phenol were found. Such investigations are contingent on the initial crystallization and structural determination of the compound.

Further research, including the successful synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, is required to provide the data necessary for the comprehensive structural elucidation requested.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For benzimidazole (B57391) derivatives, methods like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. elte.humdpi.com

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For compounds structurally similar to 2-(1H-benzimidazol-2-ylmethoxy)phenol, such as 2-(1H-benzimidazol-2-yl)phenol and its substituted analogs, DFT calculations have consistently shown that the benzimidazole and phenol (B47542) ring systems tend to be nearly coplanar. elte.hunih.gov This planarity is often stabilized by intramolecular hydrogen bonds.

In a study on the related 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, the dihedral angle between the benzimidazole and the 2-methoxyphenol planes was found to be a mere 6.9(2)°. nih.gov For 2-(1H-benzimidazol-2-yl)phenol, the molecule is reported to be essentially planar, with a maximum deviation from the plane of non-hydrogen atoms being 0.016(2) Å. nih.govresearchgate.net The ether linkage in this compound introduces additional rotational freedom. Computational studies exploring the conformational energy landscape by systematically rotating the bonds of the methoxy (B1213986) bridge are crucial for identifying the global minimum energy conformer and understanding the molecule's flexibility.

The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.govaimspress.com

For related 2-methoxy-6-(1H-benzimidazol-2-yl)-phenols, DFT calculations have been used to determine key quantum chemical descriptors. elte.hu The distribution of HOMO and LUMO orbitals typically shows that the electron density in the HOMO is concentrated on the phenol moiety, while the LUMO is localized over the benzimidazole ring, indicating a potential for intramolecular charge transfer upon excitation.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. nih.gov For benzimidazole-phenol systems, the MEP surface typically shows negative potential (red/yellow regions) around the nitrogen atoms of the imidazole (B134444) ring and the phenolic oxygen, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is generally found around the N-H and O-H protons, marking them as sites for nucleophilic attack. nih.govaimspress.com

Table 1: Calculated Quantum Chemical Descriptors for Related 2-methoxy-6-(benzimidazol-2-yl)phenols Data derived from studies on structurally similar compounds.

| Compound | Method/Basis Set | Total Energy (a.u.) | Dipole Moment (Debye) |

|---|---|---|---|

| 2-methoxy-6-(1H-benzimidazol-2-yl)phenol | B3LYP/6-31G(d,p) | -800.47 | 4.42 |

| 2-methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol | B3LYP/6-31G(d,p) | -840.05 | 4.22 |

| 2-methoxy-6-(5-nitro-1H-benzimidazol-2-yl)phenol | B3LYP/6-31G(d,p) | -999.97 | 7.56 |

Source: Adapted from Tavman, A., et al. (2007). elte.hu

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and help assign the electronic transitions, such as π→π* and n→π*, which are characteristic of aromatic and heterocyclic systems like benzimidazoles. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov Theoretical calculations of ¹H and ¹³C NMR spectra for benzimidazole derivatives have shown a good correlation with experimental data, aiding in the unambiguous assignment of signals, especially for complex structures or tautomeric forms. mdpi.comnih.gov For accurate predictions in solution, it is often necessary to use a solvent model, such as the Polarizable Continuum Model (PCM), or to explicitly model solute-solvent interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility Analysis

While quantum chemical calculations typically focus on static molecules in a vacuum or implicit solvent, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netrsc.org MD simulations are particularly useful for understanding the conformational flexibility of this compound and its interactions in a condensed phase, such as in solution or in complex with a biological macromolecule. tandfonline.comnih.gov

In a typical MD simulation, the trajectory of atoms and molecules is determined by numerically solving Newton's equations of motion. The forces between atoms are calculated using a force field. By analyzing the simulation trajectory, one can compute various properties, including:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. researchgate.net

Radius of Gyration (Rg): Represents the compactness of the molecule over time. researchgate.net

Theoretical Studies of Intra- and Intermolecular Non-Covalent Interactions

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological recognition of molecules. For this compound, several key non-covalent interactions can be anticipated and studied computationally.

Intramolecular Hydrogen Bonding: A prominent feature in related structures like 2-(1H-benzimidazol-2-yl)phenol is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the imine nitrogen atom of the benzimidazole ring (O-H···N). nih.govresearchgate.net This interaction forms a stable six-membered ring motif (S(6)) and is a major factor in the molecule's planarity.

Intermolecular Hydrogen Bonding: In the solid state, molecules are often linked by intermolecular hydrogen bonds. For benzimidazole derivatives, the N-H group of the imidazole ring commonly acts as a hydrogen bond donor to an oxygen or nitrogen atom on an adjacent molecule, forming chains or more complex networks. nih.govnih.gov

π–π Stacking: The planar aromatic systems of the benzimidazole and phenol rings are prone to π–π stacking interactions. Crystal structure analyses of 2-(1H-benzimidazol-2-yl)phenol have revealed multiple π–π stacking interactions with centroid-centroid distances in the range of 3.6 to 3.7 Å, which contribute significantly to the crystal packing. nih.govresearchgate.net

Tools like Hirshfeld surface analysis and DFT-based interaction energy calculations are used to quantify and visualize these weak interactions, providing a deeper understanding of the forces governing molecular assembly. nih.govdoaj.org

Computational Elucidation of Reaction Mechanisms in Synthesis

The synthesis of this compound likely involves multiple steps, with a key reaction being the condensation of an o-phenylenediamine (B120857) derivative with a substituted benzaldehyde. For instance, the synthesis of the core 2-(hydroxyphenyl)benzimidazole structure is often achieved by reacting o-phenylenediamine with a hydroxybenzaldehyde. mdpi.com

Computational chemistry can be a powerful tool to elucidate the detailed mechanism of such reactions. By using DFT, researchers can map the entire reaction pathway, which includes:

Identifying the structures of reactants, intermediates, and products.

Locating the transition state (TS) structures, which represent the energy maxima along the reaction coordinate.

Calculating the activation energies (the energy difference between the reactants and the transition state), which determines the reaction rate.

While specific computational studies on the synthesis mechanism of this compound are not widely reported, the methodology is well-established. Such studies would provide valuable insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions for improved yields. nih.gov

Photophysical Properties and Excited State Phenomena

Fluorescence and Phosphorescence Emission Characteristics

Upon photoexcitation, HPBI exhibits a unique dual-band fluorescence emission. A "normal" emission at a shorter wavelength is observed, which corresponds to the locally excited enol (E) tautomer. More prominently, a significantly Stokes-shifted emission at a longer wavelength is seen, which originates from the keto (K) tautomer formed via ESIPT. researchgate.net The large Stokes shift, the difference between the absorption maximum and the long-wavelength emission maximum, is a hallmark of molecules undergoing ESIPT. researchgate.net

The fluorescence from the keto tautomer is typically much more intense than the enol emission, indicating that the ESIPT process is highly efficient and rapid. researchgate.net Phosphorescence is generally not a significant de-excitation pathway for HPBI in solution at room temperature, as the non-radiative decay processes and the highly efficient fluorescence from the keto-tautomer state are the dominant deactivation channels.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is an ultrafast, adiabatic photochemical reaction that involves the transfer of a proton between a donor (the phenolic -OH group) and an acceptor (the imine nitrogen atom of the benzimidazole (B57391) ring) within the same molecule in the excited state. researchgate.netnih.gov The process occurs through a pre-existing intramolecular hydrogen bond in the ground state of the enol (E) form. nih.govresearchgate.net

The mechanism is best described by a four-level photocycle:

Absorption: The stable ground-state enol tautomer (E) absorbs a photon, promoting it to the Franck-Condon excited singlet state (E*).

ESIPT: In the excited state, the acidity of the phenolic proton and the basicity of the imine nitrogen increase significantly. This drives an ultrafast (femtosecond to picosecond timescale) transfer of the proton along the intramolecular hydrogen bond, forming the more stable excited-state keto tautomer (K*). nih.gov

Keto Emission: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characterized by a large Stokes shift because the keto ground state is energetically unstable.

Reverse Proton Transfer: Once in the keto ground state (K), the proton rapidly transfers back to the oxygen atom, regenerating the stable enol ground state (E) and completing the cycle.

This cyclic process allows HPBI to function as an effective photostabilizer, as it provides an efficient pathway for dissipating absorbed UV energy as heat and less harmful, longer-wavelength light.

Influence of Solvent Polarity and Environmental Factors on Photophysical Behavior

The photophysical properties of HPBI are highly sensitive to the surrounding environment, particularly solvent polarity and hydrogen-bonding capability. researchgate.net While the absorption spectra are not strongly affected by solvent polarity, the fluorescence emission is significantly influenced. researchgate.netnih.gov

In nonpolar solvents, the ESIPT process is highly favored, leading to strong emission from the keto tautomer. However, in polar, protic solvents (like alcohols or water), the solvent molecules can form intermolecular hydrogen bonds with both the proton-donating hydroxyl group and the proton-accepting imine nitrogen of HPBI. researchgate.netnih.gov This intermolecular hydrogen bonding competes with and disrupts the intramolecular hydrogen bond necessary for ESIPT. researchgate.net Consequently, an increase in solvent polarity and hydrogen-bonding strength generally hampers the ESIPT process, leading to a decrease in the intensity of the keto emission and an increase in the normal enol emission. researchgate.net

Table 1: Effect of Solvent Polarity on Photophysical Properties of 2-(2'-hydroxyphenyl)benzimidazole (HPBI) Data adapted from a study on related benzimidazole derivatives, illustrating the general trend.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 336 | 468 | 9934 |

| Dioxane | 337 | 468 | 9857 |

| Ethyl Acetate | 336 | 470 | 10048 |

| Acetonitrile | 336 | 472 | 10161 |

| Methanol | 336 | 476 | 10400 |

This table demonstrates that while absorption is stable, emission is red-shifted with increasing solvent polarity, increasing the Stokes shift. researchgate.net

Determination of Fluorescence Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For HPBI and its derivatives, the quantum yield can vary significantly depending on the solvent and molecular structure. Generally, the quantum yield of the keto tautomer's emission is high in non-polar, aprotic solvents where the ESIPT process is efficient. The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. For ESIPT molecules, distinct lifetimes are associated with the enol and keto excited states.

The excited-state lifetime of the enol form is typically very short (picoseconds), as it is rapidly depopulated by the ESIPT reaction. nih.gov The keto form has a longer lifetime (nanoseconds), allowing for its characteristic fluorescence. researchgate.net For example, a novel probe based on the HPBI structure was reported to have a fluorescence lifetime of around 5 ns. researchgate.net The quantum yield of HPBI derivatives can be moderate to high, with values influenced by substituents and the surrounding medium. researchgate.netnih.gov

Structure-Photophysical Property Relationships: Impact of Substituents and Conformation

The photophysical properties of HPBI can be systematically tuned by modifying its chemical structure.

Substituent Effects: Introducing electron-donating or electron-withdrawing groups onto the phenyl or benzimidazole rings can significantly alter the ESIPT process and the resulting emission. researchgate.netresearchgate.net

Electron-donating groups (e.g., amino -NH2, methoxy (B1213986) -OCH3) on the phenol (B47542) ring can enhance the acidity of the hydroxyl proton in the excited state, facilitating the ESIPT process and often leading to a red-shift in the emission wavelength. nih.gov For instance, adding a strong electron-donating amino group to the C5' position of HPBI red-shifted the fluorescent emission to 540 nm. nih.gov

Electron-withdrawing groups can also modulate the photophysical properties, and their effect depends on their position on the aromatic rings. nih.gov

Conformational Effects: The planarity and conformation of the molecule are crucial for efficient ESIPT. The molecule must adopt a planar conformation that allows for the formation of the intramolecular S(6) ring motif via the O—H···N hydrogen bond. nih.govresearchgate.net Any steric hindrance that forces the phenolic and benzimidazole rings out of plane will disrupt the intramolecular hydrogen bond, inhibit the ESIPT process, and favor the normal enol fluorescence over the Stokes-shifted keto emission. nih.gov For example, in 2-(1-phenyl-1H-benzimidazol-2-yl)phenol, the phenyl ring attached to the nitrogen is twisted out of the plane of the benzimidazole unit, but the crucial planarity between the benzimidazole and the hydroxyphenyl ring is largely maintained, allowing for the intramolecular hydrogen bond. nih.gov

Coordination Chemistry of 2 1h Benzimidazol 2 Ylmethoxy Phenol

Ligand Design Principles and Identification of Potential Coordination Sites

The design of 2-(1H-benzimidazol-2-ylmethoxy)phenol as a ligand is predicated on the strategic placement of multiple donor atoms, allowing for the formation of stable chelate rings with metal ions. Benzimidazole (B57391) and its derivatives are recognized as excellent N-donor ligands. The key potential coordination sites in this molecule are:

The imine nitrogen atom of the benzimidazole ring.

The ether oxygen atom in the methoxy (B1213986) bridge.

The phenolic oxygen atom .

This arrangement allows the molecule to potentially act as a tridentate N,O,O-donor ligand. The flexibility introduced by the methylene (B1212753) group in the ether linkage distinguishes it from its directly bonded analogue, 2-(1H-benzimidazol-2-yl)phenol. This flexibility can accommodate a wider range of coordination geometries and metal ion sizes. The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which can form strong covalent bonds with metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-type ligands typically involves the reaction of the ligand with a metal salt in an appropriate solvent.

Complexes of ligands structurally similar to this compound have been successfully synthesized with a variety of transition metals, including nickel(II), copper(II), zinc(II), cobalt(II), and silver(I). nih.govacademie-sciences.frresearchgate.net The general synthetic route involves dissolving the ligand and a corresponding metal salt, such as an acetate or nitrate salt, in a solvent like ethanol or methanol. nih.govacademie-sciences.fr The reaction mixture is often stirred at room temperature, leading to the precipitation of the metal complex, which can then be isolated by filtration. nih.govacademie-sciences.fr

For instance, the synthesis of a Ni(II) complex with a 2-(1H-benzimidazol-2-yl)-phenoxy ligand was achieved by mixing a methanol solution of Ni(CH₃COO)₂·4H₂O with the ligand in the presence of KOH at room temperature, which resulted in a rapid color change from green to yellow and the formation of a precipitate. academie-sciences.fr Similarly, Cu(II), Zn(II), and Ag(I) complexes have been prepared by reacting the ligand with the respective metal acetate or nitrate salts in ethanol. nih.gov

These complexes are typically characterized using a suite of analytical techniques:

FT-IR Spectroscopy : To confirm the coordination of the ligand to the metal ion.

UV-Vis Spectroscopy : To study the electronic transitions within the complex.

Elemental Analysis : To determine the stoichiometry of the complex.

Mass Spectrometry : To confirm the molecular weight of the synthesized complex. nih.gov

X-ray Diffraction : To determine the solid-state structure and geometry of the complex. academie-sciences.fr

Benzimidazole-based ligands are also capable of forming stable complexes with lanthanide(III) ions. nih.gov The synthesis of these compounds generally involves the reaction of the ligand with a hydrated lanthanide nitrate salt, Ln(NO₃)₃·nH₂O, in a suitable solvent. nih.gov Studies on the related 2-(1H-benzo[d]imidazol-2-yl)phenol ligand have shown the formation of complexes with a 1:2 metal-to-ligand stoichiometry. nih.govresearchgate.net Characterization techniques are similar to those used for transition metal complexes, with a particular emphasis on luminescence spectroscopy to probe the characteristic f-f electronic transitions of the lanthanide ions. rsc.org

Investigation of Coordination Modes and Geometries within Metal Complexes

The flexible nature of this compound allows for several coordination modes. However, based on extensive studies of analogous compounds, a bidentate coordination mode is most commonly observed, involving the imine nitrogen of the benzimidazole ring and the deprotonated phenolic oxygen. researchgate.netscilit.com This (N,O) chelation forms a stable six-membered ring if the ether oxygen is not involved, or potentially larger, more flexible rings if it does participate.

The resulting geometries of the metal complexes are dependent on the metal ion, its oxidation state, and the stoichiometry of the ligand.

Octahedral Geometry : This is common for transition metals like Ni(II) and Co(II) when two ligands coordinate to the metal center, often with additional solvent or ancillary ligands occupying the remaining coordination sites. A distorted octahedral geometry has been confirmed by X-ray crystallography for a nickel complex bearing two 2-(1H-benzimidazol-2-yl)-phenoxy ligands. academie-sciences.fr Some cobalt(II) complexes also adopt a six-coordinate octahedral structure. researchgate.netscilit.com

Tetrahedral Geometry : This geometry is also observed, particularly in some Co(II) complexes where steric or electronic factors favor a lower coordination number. researchgate.netscilit.com

Higher Coordination Numbers : For lanthanide ions, which are larger and have different bonding preferences, higher coordination numbers such as eight or nine are typical. nih.gov Density Functional Theory (DFT) calculations on Ln(III) complexes with a similar benzimidazolyl-phenol ligand suggested a coordination number of eight. nih.gov

Spectroscopic and Structural Analysis of Metal Complexes

Spectroscopic analysis is crucial for elucidating the structure of these coordination compounds in the absence of single-crystal X-ray data.

FT-IR Spectroscopy : Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A key indicator of coordination is the shift of the ν(C=N) stretching vibration of the benzimidazole ring to a lower frequency, which confirms the involvement of the imine nitrogen in bonding to the metal. The disappearance or significant broadening of the phenolic ν(O-H) band indicates deprotonation and coordination of the phenolic oxygen. Furthermore, the appearance of new bands in the far-infrared region can be attributed to ν(M-N) and ν(M-O) vibrations. nih.gov

| Compound | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|

| Ligand (L₁) | 1631 | - | - |

| Copper(II) Complex (C₅) | 1602 | 438 | 474 |

| Nickel(II) Complex (C₉) | 1605 | 441 | 468 |

| Silver(I) Complex (C₁₃) | 1605 | 438 | - |

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the coordination environment. The spectra typically show intense bands in the UV region corresponding to π-π* and n-π* transitions within the ligand. Upon complexation, new, often lower-energy, bands may appear in the visible region, which are assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes.

¹H NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H NMR spectroscopy is a powerful tool. The disappearance of the phenolic -OH proton signal upon complexation confirms its deprotonation. Shifts in the chemical shifts of the aromatic protons of the benzimidazole and phenol (B47542) rings also provide evidence of coordination.

Structural Analysis : Single-crystal X-ray diffraction provides definitive proof of the molecular structure. For a related Ni(II) complex, crystallographic analysis revealed a six-coordinated distorted octahedral geometry, confirming the bidentate N,O-coordination of the ligand. academie-sciences.fr

Chemical Applications Non Biological Focus

Fluorescent Chemosensors for Ion Detection

Benzimidazole-phenol derivatives have emerged as a prominent class of fluorescent chemosensors due to their capacity for selective and sensitive detection of various ions. Their ability to signal the presence of an analyte through changes in fluorescence (either enhancement or quenching) makes them valuable tools in analytical chemistry.

Derivatives of the benzimidazole-phenol framework have been successfully designed to act as selective fluorescent probes for various metal cations. These sensors can detect ions that are environmentally or biologically significant.

Copper (Cu²⁺) and Zinc (Zn²⁺) Detection : A sensor based on a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) demonstrated dual-ion detection capabilities. rsc.orgresearchgate.net The sensor exhibited a "turn-off" response for Cu²⁺, where its natural fluorescence was efficiently quenched upon binding with the copper ion. rsc.org In contrast, the addition of Zn²⁺ led to a ratiometric "turn-on" response, characterized by the appearance of a new blue fluorescence emission at 462 nm alongside a decrease in the original emission. rsc.orgresearchgate.net This dual-response mechanism allows for the distinct identification of both ions in an aqueous solution. rsc.org The detection limits were found to be 0.16 μM for Cu²⁺ and 0.1 μM for Zn²⁺. rsc.orgresearchgate.net

Iron (Fe³⁺) Detection : The related compound 2-(1H-Benzimidazol-2-yl)phenol (HBYP) has been identified as a potential chemosensor for the selective detection of ferric ions (Fe³⁺). researchgate.net The addition of Fe³⁺ to a solution of HBYP results in a significant quenching of its fluorescence intensity. researchgate.net This response was highly selective, as other common cations such as Ca²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, and Mg²⁺ had minimal impact on the fluorescence. researchgate.net

| Target Cation | Sensor Compound | Fluorescence Response | Detection Limit (LOD) |

|---|---|---|---|

| Cu²⁺ | 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Turn-off (Quenching) | 0.16 μM rsc.orgresearchgate.net |

| Zn²⁺ | 2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP) | Ratiometric Turn-on (New blue emission) | 0.1 μM rsc.orgresearchgate.net |

| Fe³⁺ | 2-(1H-Benzimidazol-2-yl)phenol (HBYP) | Turn-off (Quenching) | Not Specified researchgate.net |

Beyond cations, the benzimidazole-phenol scaffold has been adapted for the detection of toxic anions, most notably cyanide (CN⁻). Cyanide is a potent poison, and its detection in industrial and environmental contexts is critical. scispace.comresearchgate.net

A novel fluorescent sensor, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, was synthesized and demonstrated high sensitivity and a rapid response to the cyanide ion in a DMSO solution. scispace.com This sensor operates at a very low concentration (1 × 10⁻⁷ M) and coordinates with CN⁻ ions in a 1:1 binding stoichiometry. scispace.comresearchgate.net The detection limit for CN⁻ was determined to be 1.2 × 10⁻⁶ M, which is below the guideline level set by the World Health Organization (WHO). scispace.com

| Target Anion | Sensor Compound | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|

| CN⁻ | 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol | 1.2 × 10⁻⁶ M scispace.com | 1:1 scispace.com |

The functionality of these chemosensors is rooted in specific photophysical mechanisms that are modulated by the presence of the target ion.

Excited-State Intramolecular Proton Transfer (ESIPT) : Many 2-(2-hydroxyphenyl)benzimidazole derivatives are known to exhibit ESIPT. researchgate.netsci-hub.st In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the imidazole (B134444) ring, leading to a keto-tautomer with a large Stokes shift fluorescence. researchgate.netsci-hub.st

ESIPT Inhibition : The sensing mechanism for metal cations like Cu²⁺ often involves the inhibition of the ESIPT process. rsc.org When the sensor molecule binds to the metal ion, the proton of the hydroxyl group is no longer available for transfer, which prevents the formation of the fluorescent keto-tautomer, leading to a quenching or change in the emission spectrum. rsc.orgresearchgate.net This chelation event disrupts the inherent photophysical pathway of the molecule.

Chelation-Enhanced Fluorescence (CHEF) : While not explicitly detailed for 2-(1H-benzimidazol-2-ylmethoxy)phenol in the provided context, CHEF is a common mechanism where ion binding restricts intramolecular rotation or other non-radiative decay pathways, leading to an enhancement of fluorescence. The "turn-on" response observed with Zn²⁺, which generates a new emission peak, is characteristic of a mechanism where the sensor-ion complex forms a new, highly fluorescent species. rsc.org

Applications in Material Science

The robust fluorescence and photostability of benzimidazole-phenol compounds make them suitable for applications in advanced materials.

Molecules that exhibit ESIPT are widely used in the development of organic light-emitting diodes (OLEDs) and other luminescent materials due to their unique optical properties, including large Stokes shifts. sci-hub.st The ability to tune the emission color by modifying the chemical structure through the introduction of different functional groups allows for the creation of materials with specific light-emitting characteristics. researchgate.net The high fluorescence quantum yields and good photostability of these compounds are desirable properties for optoelectronic devices. mdpi.com Research has also shown that incorporating these fluorescent molecules into carrier materials like Zeolitic Imidazolate Framework-8 (ZIF-8) can enhance their luminescent behavior, opening possibilities for new molecular sensing platforms and composite materials. rsc.org

One of the well-established applications for 2-(2-hydroxyphenyl)benzimidazole and its derivatives is as ultraviolet (UV) stabilizers for polymers. researchgate.net These compounds can absorb harmful UV radiation and dissipate the energy through the rapid and reversible ESIPT process. This photochemical cycle allows the molecule to return to its ground state without undergoing degradation, effectively protecting the polymer matrix from the damaging effects of UV light. This property extends the lifespan and durability of polymeric materials used in outdoor applications.

Absence of Research Data on the Supramolecular Assembly of this compound

The investigation sought detailed research findings on the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of larger, ordered structures from individual molecules of this compound. Such studies are fundamental to understanding how this compound could be utilized in the development of advanced materials. However, the search did not yield any publications containing the necessary experimental data, such as crystal structure analysis or spectroscopic studies, for this particular compound.

Consequently, it is not possible to provide a scientifically accurate and detailed account of its supramolecular chemistry or its applications in self-assembled systems for advanced materials as requested. The creation of data tables on its interaction parameters is also not feasible due to the lack of published research.

Further empirical research, including single-crystal X-ray diffraction analysis, would be required to elucidate the specific intermolecular interactions and packing motifs of this compound, which would then form the basis for exploring its potential in materials science.

Future Research Directions and Unexplored Avenues in 2 1h Benzimidazol 2 Ylmethoxy Phenol Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for benzimidazoles often involve harsh conditions, such as prolonged heating and the use of hazardous solvents or expensive catalysts, which contribute to environmental pollution. nih.gov Future research will increasingly focus on "Green Chemistry" principles to develop eco-friendly, cost-effective, and energy-efficient synthetic pathways. nih.gov

Key areas of development include:

Green Catalysts and Solvents: Exploration of non-toxic, reusable catalysts is a priority. Methodologies using water or ionic liquids as green media are being developed. rsc.org The use of deep eutectic solvents (DES), which can act as both the reaction medium and reagent, offers advantages in yield and simplified work-up procedures. researchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction times, increase product yields, and enhance purity compared to conventional heating methods. nih.gov

One-Pot Syntheses: Designing one-pot, multi-component reactions minimizes waste and improves efficiency by reducing the number of intermediate purification steps. rsc.org Developing such a process for 2-(1H-benzimidazol-2-ylmethoxy)phenol, starting from simple precursors like o-phenylenediamine (B120857) and 2-hydroxybenzaldehyde derivatives, would be a significant advancement. nih.gov

| Synthetic Approach | Advantages | Future Research Focus |

| Deep Eutectic Solvents (DES) | Acts as both solvent and reagent, high yields, simple work-up. researchgate.net | Optimization of DES composition for specific derivatives of this compound. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved purity. nih.gov | Scale-up studies and development of continuous flow microwave reactors. |

| Green Catalysts | Use of non-toxic, reusable catalysts like zeolites or biocatalysts. rsc.org | Design of highly selective catalysts for specific functional group transformations on the phenol (B47542) or benzimidazole (B57391) ring. |

| Solvent-Free Reactions | Reduces pollution and cost associated with organic solvents. semanticscholar.org | Exploration of solid-state reactions and mechanochemistry for the synthesis of the target compound. |

Application of Advanced In-Situ Spectroscopic Characterization Techniques

While standard characterization techniques like NMR, FT-IR, and mass spectrometry are well-established for benzimidazole derivatives, future research should leverage advanced in-situ spectroscopic methods. researchgate.netresearchgate.net These techniques allow for real-time monitoring of reaction kinetics, intermediate formation, and transformation pathways, providing a deeper understanding of the reaction mechanism.

Future applications could include:

Real-Time Reaction Monitoring: Techniques such as ReactIR (in-situ FT-IR) and process NMR can be employed to track the condensation reaction forming the benzimidazole ring in real-time. This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and understanding the catalytic cycle in catalyzed reactions.

Crystallization Process Analysis: In-situ monitoring tools can follow the crystallization of this compound, providing insights into polymorphism and crystal habit, which are critical for applications in pharmaceuticals and materials science.

Spectro-electrochemistry: For applications in electrochemical sensing, combining spectroscopic techniques with electrochemical measurements can elucidate the structural changes that occur during redox processes or analyte binding. nih.gov

Deeper Computational Insights into Complex Molecular Interactions

Computational chemistry offers powerful tools to predict molecular properties and understand complex interactions at the atomic level. Future research on this compound will benefit from more sophisticated computational models.

Key areas for computational exploration are:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to perform detailed analyses of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). nih.govdergipark.org.tr These calculations help to understand the molecule's reactivity, stability, and optical properties. dergipark.org.trmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, such as its interaction with solvent molecules, its stability when bound to a biological target like a protein or DNA, or its self-assembly into larger structures. rsc.orgnih.gov Understanding these dynamics is crucial for designing effective drugs and functional materials. nih.gov

Predictive Modeling: Machine learning models can be developed to predict the properties and activities of novel derivatives of this compound based on a dataset of known compounds. doi.org This approach can accelerate the discovery of new molecules with desired functionalities, such as enhanced binding affinity to a specific receptor. researchgate.net

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO, LUMO, MEP), vibrational frequencies, and NMR chemical shifts. nih.govmdpi.com | Understanding of reactivity, spectral properties, and non-linear optical (NLO) potential. mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity to biological targets (e.g., enzymes, DNA). nih.gov | Identification of key interactions for drug design and mechanism of action. |

| Molecular Dynamics (MD) Simulations | Simulating the stability of the molecule-receptor complex over time; studying self-assembly. rsc.orgnih.gov | Elucidation of binding stability, conformational changes, and the formation of supramolecular structures. |

| Machine Learning (ML) | QSAR (Quantitative Structure-Activity Relationship) modeling to predict biological activity. doi.org | Rapid screening of virtual libraries to identify promising new derivatives for synthesis and testing. |

Exploration of New Chemical Sensing Modalities and Mechanisms

The benzimidazole scaffold is an exceptional candidate for optical chemical sensors due to its electron-accepting ability, pH sensitivity, and metal-ion chelating properties. researchgate.net Future research can build upon this foundation to create highly selective and sensitive sensors based on this compound.

Unexplored avenues include:

Ratiometric and Multi-Analyte Sensing: Designing probes that exhibit a shift in their fluorescence wavelength upon binding an analyte allows for ratiometric detection, which is more accurate as it is independent of probe concentration. nih.gov Future work could focus on developing ratiometric probes for specific ions or molecules, or even multi-functional sensors capable of detecting different analytes through distinct colorimetric or fluorescent responses. rsc.orgrsc.org

Novel Sensing Mechanisms: While fluorescence "turn-off" or "turn-on" mechanisms are common, exploring other modalities like aggregation-induced emission (AIE), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET) could lead to sensors with unique properties and improved performance. researchgate.net

Electrochemical and Colorimetric Sensors: Beyond fluorescence, developing electrochemical and colorimetric sensors offers advantages in terms of cost and simplicity for point-of-care or field applications. rsc.orgnih.gov The inherent redox activity and binding sites of the molecule could be harnessed for these purposes.

Design and Synthesis of Novel Functional Materials with Tunable Properties

Incorporating this compound into larger molecular architectures can lead to novel functional materials with properties tailored for specific applications.

Future research directions involve:

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct MOFs could yield materials with high porosity and surface area. osti.govnih.gov These benzimidazole-based MOFs could find applications in gas storage, catalysis, and as highly selective chemical sensors. researchgate.netrsc.org

Functional Polymers: The molecule can be functionalized and polymerized to create materials for applications in optoelectronics or as selective membranes. rsc.org For instance, polymers incorporating this unit could exhibit unique photophysical properties or enhanced binding capabilities for specific ions.

Stimuli-Responsive Materials: The inherent pH sensitivity of the benzimidazole core and the potential for modification make this molecule an excellent building block for smart materials. nih.gov These materials could change their properties (e.g., color, fluorescence, solubility) in response to external stimuli like pH, temperature, or light, making them suitable for applications in drug delivery, sensors, and rewritable materials. mdpi.comnih.govresearchgate.net

| Material Type | Potential Role of this compound | Target Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker or strut. rsc.org | High porosity for gas storage; catalytic activity; selective sensing of metal ions. nih.gov |

| Conjugated Polymers | Monomer unit in the polymer backbone. | Tunable electronic and optical properties for use in organic light-emitting diodes (OLEDs) or photovoltaics. researchgate.net |

| Stimuli-Responsive Hydrogels | pH-sensitive cross-linker or pendant group. researchgate.net | Controlled drug release in response to pH changes in specific biological environments. |

| Luminescent Materials | Core fluorophore. nih.gov | Materials for solid-state lighting, optical displays, and anti-counterfeiting applications. scispace.com |

Q & A

Q. What are the optimized synthetic routes for 2-(1H-benzimidazol-2-ylmethoxy)phenol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation reactions between substituted benzimidazoles and phenolic derivatives. Key steps include:

- Catalyst selection : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) facilitate imine formation, while microwave-assisted synthesis reduces reaction time .

- Solvent optimization : Polar aprotic solvents like DMF enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization purity .

- Yield improvements : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol) achieves >85% purity .

Q. How can spectroscopic techniques (FTIR, UV-Vis, NMR) validate the structure of this compound?

- FTIR : Confirm the presence of O–H (broad peak ~3200 cm⁻¹), C=N (stretch ~1600 cm⁻¹), and aromatic C–H bending .

- ¹H NMR : Identify phenolic –OH (~δ 9.5–10.5 ppm) and benzimidazole protons (δ 7.0–8.5 ppm, multiplet patterns) .

- UV-Vis : Strong absorption at ~300–350 nm due to π→π* transitions in the benzimidazole-phenol conjugated system .

Q. What crystallization strategies are effective for obtaining single crystals suitable for X-ray diffraction?

Slow evaporation of ethanol or methanol solutions at 4°C yields monoclinic crystals (space group P2₁/c) with well-defined hydrogen-bonding networks. Co-crystallization with acetic acid improves lattice stability .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s photophysical properties?

Intermolecular O–H···N and C–H···O interactions stabilize the excited state, enhancing fluorescence quantum yield (Φ ~0.45) and Stokes shift (~100 nm). Graph set analysis (Etter’s rules) reveals R₂²(8) motifs dominate the supramolecular architecture, correlating with rigidity and emission efficiency .

Q. What computational methods (DFT, TD-DFT) predict electronic properties and proton transfer mechanisms in the excited state?

- B3LYP/6-311+G(d,p) : Optimizes ground-state geometry and predicts frontier molecular orbitals (HOMO-LUMO gap ~3.8 eV).

- TD-DFT : Simulates UV-Vis spectra with <5 nm deviation from experimental data, identifying charge-transfer transitions between benzimidazole and phenol moieties .

- Proton transfer pathways : Intramolecular hydrogen bonding enables excited-state intramolecular proton transfer (ESIPT), validated by potential energy surface scans .

Q. How can structural modifications tune the compound’s biological activity (e.g., antimicrobial, anticancer)?

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) at the phenol ring enhance DNA intercalation, while alkyl chains improve membrane permeability .

- SAR studies : Derivatives with thiazole-triazole appendages show IC₅₀ values <10 µM against MCF-7 breast cancer cells via topoisomerase inhibition .

Q. What experimental and computational approaches resolve contradictions in fluorescence quantum yield measurements?

Q. How does the compound’s tautomeric equilibrium (benzimidazole vs. phenol-protonated forms) affect its reactivity?

At pH 7.4, the neutral benzimidazole tautomer predominates (>90%), but protonation at N1 under acidic conditions (pH <3) enhances electrophilic substitution at the phenol ring. Kinetic studies (stopped-flow spectroscopy) reveal tautomerization rates of ~10⁴ s⁻¹ .

Methodological Challenges

Q. What strategies mitigate competing side reactions during benzimidazole ring formation?

Q. How do crystallographic software tools (SHELX, OLEX2) improve structural refinement accuracy?

- SHELXL : Iterative refinement with Hirshfeld atom correction reduces R-factor to <0.05 for high-resolution data (d-spacing <0.8 Å) .

- Twinned data : Apply HKLF5 format in SHELX to model pseudo-merohedral twinning, common in monoclinic systems .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.